molecular formula C12H10S2 B1631184 1,4-Di(2-thienyl)-1,3-butadiene CAS No. 23354-93-0

1,4-Di(2-thienyl)-1,3-butadiene

Cat. No.: B1631184
CAS No.: 23354-93-0
M. Wt: 218.3 g/mol
InChI Key: SEIGKYBFMXSLAH-IJIVKGSJSA-N
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Description

1,4-Di(2-thienyl)-1,3-butadiene is an organic compound that belongs to the class of conjugated dienes It consists of a butadiene backbone with two thiophene rings attached at the 1 and 4 positions

Mechanism of Action

Target of Action

1,4-Di(2-thienyl)-1,3-butadiene, also known as 1,4-di(thiophen-2-yl)buta-1,3-diene, is primarily used in the synthesis of polymers and monomers that exhibit electrical conductivity and specific photochemical properties . The compound’s primary targets are the thiophene and pyrrole rings, which are interconnected by their α-positions .

Mode of Action

The compound interacts with its targets through a process known as electropolymerization . This process involves the use of electrochemical processes such as cyclic voltammetry (CV), chronoamperometry (CA), and amperometry (i-t), which show different abilities to electropolymerize . The result is the formation of poly-1,4-bis(2-thienyl)benzene (PDTB) photoelectrodes with various microporous structures and regulated S oxidation states .

Biochemical Pathways

The electropolymerization process results in the formation of PDTB photoelectrodes, which have an impact on the photoelectrochemical (PEC) hydrogen evolution process . The light absorption ability and charge separation of PDTB photoelectrodes are expanded and promoted, affecting the PEC hydrogen evolution process .

Pharmacokinetics

For instance, PDTB photoelectrodes prepared by CA show strong light absorption (310–2500 nm), indicating potential impacts on the compound’s bioavailability .

Result of Action

The result of the compound’s action is the formation of PDTB photoelectrodes with various microporous structures and regulated S oxidation states . These photoelectrodes show the best photoelectrochemical activity with a charge transfer resistance of 7 Ω, a photocurrent of 0.9 mA cm−2, and an increased onset hydrogen production potential to 0.92 V .

Action Environment

The action of this compound is influenced by environmental factors such as light and pH. For instance, PDTB photoelectrodes prepared by CA show the best photoelectrochemical activity at a pH of 11 . Furthermore, the open circuit potential on PDTB under visible light reaches 1.4 V versus RHE at pH 12 .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Di(2-thienyl)-1,3-butadiene can be synthesized through several methods. One common approach involves the Stetter reaction, where thiophene is acylated in the presence of a Lewis acid such as aluminum chloride (AlCl3) or tin tetrachloride (SnCl4) to form 1,4-di(2-thienyl)-1,4-butanedione. This intermediate is then subjected to a reduction process to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-Di(2-thienyl)-1,3-butadiene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while substitution reactions can produce various functionalized derivatives .

Properties

IUPAC Name

2-[(1E,3E)-4-thiophen-2-ylbuta-1,3-dienyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10S2/c1(5-11-7-3-9-13-11)2-6-12-8-4-10-14-12/h1-10H/b5-1+,6-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIGKYBFMXSLAH-IJIVKGSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC=CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C=C/C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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